molecular formula C7H3Cl2F2NO3 B1530111 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene CAS No. 1807185-15-4

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Cat. No. B1530111
M. Wt: 258 g/mol
InChI Key: KPTGECZRRNCBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a chemical compound with the molecular formula C7H3Cl2F2NO3 . It is related to 4-(Difluoromethoxy)nitrobenzene, which has the molecular formula F2CHOC6H4NO2 .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)nitrobenzene, a related compound, includes a benzene ring with a nitro group (NO2) and a difluoromethoxy group (F2CH-O-) attached . The exact molecular structure of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene would need further investigation.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)nitrobenzene include a melting point of 37-40 °C (lit.) . The compound has a molecular weight of 189.12 . The exact physical and chemical properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene would need further investigation.

properties

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTGECZRRNCBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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